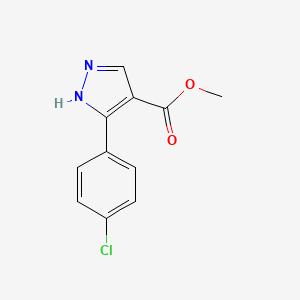![molecular formula C16H26IN3OSi B598671 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine CAS No. 1203566-36-2](/img/structure/B598671.png)
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups. It has an iodine atom (I), an isobutyl group (C4H9), a trimethylsilyl group (Si(CH3)3), a methoxy group (OCH3), a pyrrolo[2,3-b]pyridine group, and an amine group (NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trimethylsilyl group is known to be bulky and could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an iodine atom could increase its molecular weight and potentially its boiling point. The trimethylsilyl group could increase its volatility .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated that pyrrolopyridines and pyrrolidines can be synthesized through various methods, including palladium-catalyzed reactions and reactions with nucleophiles. These methods allow for the stepwise and regioselective installation of functional groups, offering pathways to synthesize compounds with specific properties for targeted research applications (Kieseritzky & Lindström, 2010).
Catalysis and Organic Synthesis
Compounds similar to 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine have been used as intermediates in the preparation of other biologically active molecules. The structural features of these compounds, such as the presence of a trimethylsilyl group, make them suitable for catalytic processes and the synthesis of complex organic molecules. For example, these compounds can participate in cross-coupling reactions, a key process in the synthesis of pharmaceuticals and agrochemicals (Park et al., 1998).
Pharmaceutical Research
Derivatives of pyrrolopyridines and pyrrolidines, which share a structural similarity with the compound , have been explored for their potential pharmaceutical applications. These compounds have been investigated for their inhibitory activity on enzymes such as xanthine oxidase, which is relevant in the context of treating diseases like gout or certain types of cardiovascular diseases (Seela et al., 1984).
Materials Science
In materials science, pyrrolidines and their derivatives have found applications in the development of new materials, such as dye-sensitized solar cells (DSSCs). Compounds containing trimethylsilyl groups, similar to the one discussed, can be used as components in the electrolytes of DSSCs, influencing the efficiency and stability of these solar cells (Wu et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFUJYLLUGCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743281 |
Source


|
| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1203566-36-2 |
Source


|
| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

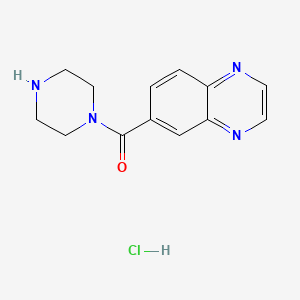
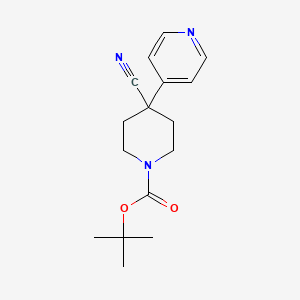


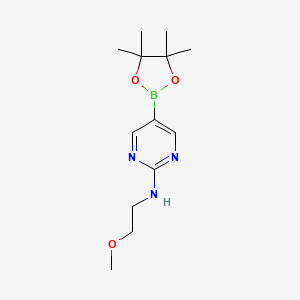
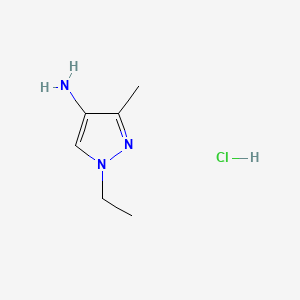
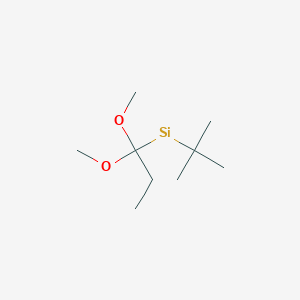


![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)
